molecular formula C12H14ClNO4S B15184593 1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone CAS No. 111711-58-1

1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone

Cat. No.: B15184593
CAS No.: 111711-58-1
M. Wt: 303.76 g/mol
InChI Key: PKBBGPITHJOHPB-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidinones. This compound is characterized by the presence of a 3-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a pyrrolidinone ring substituted with an ethoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-chlorophenylsulfonyl chloride: This is achieved by reacting 3-chlorobenzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: The 3-chlorophenylsulfonyl chloride is then reacted with 5-ethoxy-2-pyrrolidinone in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone: Similar structure but with a different position of the chlorine atom.

    1-((3-Bromophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone: Bromine instead of chlorine.

    1-((3-Chlorophenyl)sulfonyl)-5-methoxy-2-pyrrolidinone: Methoxy group instead of ethoxy.

Uniqueness

1-((3-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to the specific positioning of the chlorine atom and the ethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

111711-58-1

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfonyl-5-ethoxypyrrolidin-2-one

InChI

InChI=1S/C12H14ClNO4S/c1-2-18-12-7-6-11(15)14(12)19(16,17)10-5-3-4-9(13)8-10/h3-5,8,12H,2,6-7H2,1H3

InChI Key

PKBBGPITHJOHPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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